An In-depth Technical Guide on the Synthesis and Characterization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol
An In-depth Technical Guide on the Synthesis and Characterization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, a key intermediate in the development of novel therapeutic agents. This document details a plausible synthetic route, experimental protocols, and a thorough analysis of its physicochemical and spectral properties.
Physicochemical Properties
(1-Methyl-2-nitro-1H-imidazol-5-yl)methanol, with the CAS number 39070-14-9, is a nitroimidazole derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol |
| Synonyms | 1-Methyl-2-nitro-5-(hydroxymethyl)imidazole |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Melting Point | 110-112 °C |
Synthesis
While a definitive, publicly available, step-by-step synthesis protocol for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol is not readily found in the surveyed literature, a plausible synthetic route can be inferred from established methodologies for analogous nitroimidazole derivatives. The proposed synthesis involves the nitration of a suitable imidazole precursor followed by hydroxymethylation.
A potential precursor for this synthesis is 1-methyl-1H-imidazole-5-carbaldehyde. The synthesis would proceed in two key steps:
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Nitration: The imidazole ring is activated towards electrophilic substitution. Nitration at the C2 position can be achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.
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Reduction of the Aldehyde: The aldehyde functional group at the C5 position is then reduced to a primary alcohol. This can be accomplished using a mild reducing agent like sodium borohydride (NaBH₄) to avoid the reduction of the nitro group.
Experimental Protocol (Hypothetical)
Materials:
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1-methyl-1H-imidazole-5-carbaldehyde
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Nitric acid (fuming)
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Sulfuric acid (concentrated)
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Sodium borohydride (NaBH₄)
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Methanol
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Dichloromethane
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Sodium bicarbonate (saturated aqueous solution)
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Hexane
Procedure:
Step 1: Nitration of 1-methyl-1H-imidazole-5-carbaldehyde
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In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
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To this nitrating mixture, add 1-methyl-1H-imidazole-5-carbaldehyde portion-wise, ensuring the temperature is maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
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Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde.
Step 2: Reduction to (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol
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Dissolve the crude 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde in methanol in a round-bottom flask.
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Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
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After the addition, allow the reaction to stir at room temperature for a few hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The synthesized (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group protons, the methylene protons of the hydroxymethyl group, the proton on the imidazole ring, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, and the carbons of the imidazole ring, including the carbon bearing the nitro group. |
| FTIR | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, the N-O asymmetric and symmetric stretches of the nitro group, and C=N and C-N stretches of the imidazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 157.13 g/mol . |
Elemental Analysis
Elemental analysis should be performed to determine the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for the molecular formula C₅H₇N₃O₃.
Visualization of the Synthetic Workflow
The proposed two-step synthesis of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol can be visualized as a straightforward workflow.
Caption: Proposed synthetic workflow for (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol.
Signaling Pathways and Logical Relationships
The synthesis of (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol follows a logical progression of chemical transformations. This relationship can be illustrated as a signaling pathway, where each step enables the next.
Caption: Logical flow of the synthesis from starting material to the final product.
